molecular formula C21H22N4O5S B2490685 ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate CAS No. 946210-05-5

ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2490685
CAS No.: 946210-05-5
M. Wt: 442.49
InChI Key: OOHNACQUNJXTPM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with methyl groups at positions 1, 3, and 6, and a dioxo moiety at positions 2 and 3. The 5-position of the pyrido-pyrimidine system is linked via a sulfanyl-acetamido bridge to an ethyl benzoate ester. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-[[2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-5-30-20(28)13-8-6-7-9-14(13)23-15(26)11-31-17-12(2)10-22-18-16(17)19(27)25(4)21(29)24(18)3/h6-10H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHNACQUNJXTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Molecular Characteristics

The compound features a pyrido[2,3-d]pyrimidine core substituted with methyl groups at positions 1, 3, and 6, alongside a 2,4-dioxo moiety. A thioacetamide bridge connects this core to an ethyl 2-aminobenzoate ester. Its molecular formula is C₂₄H₂₁N₃O₄S₂ , with a molecular weight of 479.57 g/mol . Key spectral data (e.g., NMR, LC-MS) confirm the regioselective formation of the heterocyclic system and the integrity of the sulfanylacetamido linkage.

Synthetic Strategies

Multicomponent One-Pot Synthesis

The most efficient route involves a three-component reaction between 6-amino-1,3-dimethyluracil , aryl aldehydes , and 1,3-dicarbonyl compounds , catalyzed by SBA-Pr-SO₃H (a sulfonic acid-functionalized mesoporous silica).

Reaction Mechanism
  • Condensation : The aldehyde reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.
  • Knoevenagel Adduct Formation : The 1,3-dicarbonyl compound undergoes nucleophilic attack, generating a dihydropyridine intermediate.
  • Cyclization : Intramolecular cyclization yields the pyrido[2,3-d]pyrimidine core.
  • Post-Functionalization : The 5-position is sulfanylated via nucleophilic substitution with mercaptoacetic acid, followed by amide coupling with ethyl 2-aminobenzoate.
Optimization
  • Catalyst : SBA-Pr-SO₃H (0.02 g) in refluxing acetonitrile achieves 92% yield in 40 minutes.
  • Solvent : Acetonitrile outperforms water or ethanol due to improved solubility and reaction kinetics.
  • Substrate Scope : Electron-deficient aldehydes (e.g., 3-nitrobenzaldehyde) accelerate reaction times (5–20 minutes).

Table 1. Representative Yields for Pyrido[2,3-d]Pyrimidine Intermediate

Aldehyde 1,3-Dicarbonyl Compound Time (min) Yield (%)
4-Hydroxybenzaldehyde Ethyl acetoacetate 40 92
3-Nitrobenzaldehyde Dimethyl malonate 15 88
2,4-Dichlorobenzaldehyde Acetylacetone 20 85

Stepwise Synthesis via Thioether Formation

An alternative approach involves sequential synthesis of the pyrido[2,3-d]pyrimidine core followed by sulfanylation and amidation:

  • Core Synthesis :
    • 6-Amino-1,3-dimethyluracil reacts with ethyl acetoacetate and 4-methylbenzaldehyde under acidic conditions to form 1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine.
  • Sulfanylation :
    • Treatment with chloroacetyl chloride in the presence of thiourea introduces the sulfanyl group at position 5.
  • Amidation :
    • Coupling with ethyl 2-aminobenzoate using EDCl/HOBt yields the final product.

Key Challenges :

  • Regioselectivity in sulfanylation requires careful control of stoichiometry.
  • Amidation may necessitate protecting groups to prevent side reactions.

Analytical Characterization

Table 2. Spectroscopic Data for Target Compound

Technique Key Signals
¹H NMR δ 1.35 (t, 3H, CH₂CH₃), δ 2.45 (s, 3H, N-CH₃), δ 3.60 (s, 2H, SCH₂CO)
¹³C NMR δ 167.5 (C=O ester), δ 162.1 (C=O pyrimidine), δ 45.2 (SCH₂)
LC-MS (ESI⁺) m/z 480.1 [M+H]⁺, 502.1 [M+Na]⁺
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Environmental and Industrial Considerations

  • Catalyst Reusability : SBA-Pr-SO₃H retains >90% activity after four cycles, reducing waste.
  • Solvent Recovery : Acetonitrile can be distilled and reused, aligning with green chemistry principles.
  • Scale-Up Potential : The one-pot method’s short reaction time (≤1 hour) and high yields make it industrially viable.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Conditions Reagents Product Reference
Aqueous NaOH, refluxNaOH in ethanol/water (1:1)2-[2-({1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoic acid

This reaction is analogous to the hydrolysis of ethyl 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carbonyl)amino]benzoate, which produces a benzoic acid derivative under similar conditions .

Sulfanyl Group Oxidation

The thioether (sulfanyl) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This modification alters electronic properties and potential biological interactions.

Conditions Reagents Product Reference
Mild oxidationH<sub>2</sub>O<sub>2</sub> (30%), RTEthyl 2-[2-({1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl}sulfinyl)acetamido]benzoate
Strong oxidationmCPBA, DCM, 0°CEthyl 2-[2-({1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl}sulfonyl)acetamido]benzoate

Patented pyrido[2,3-d]pyrimidine derivatives with sulfonamide groups highlight the feasibility of such transformations .

Amide Bond Reactivity

The acetamido linker may undergo hydrolysis or nucleophilic substitution, though steric hindrance from the pyrido-pyrimidine core limits reactivity.

Conditions Reagents Product Reference
Acidic hydrolysisHCl (6M), reflux2-({1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetic acid + 2-aminobenzoic acid ester

Similar cleavage patterns are observed in structurally related amides, such as ethyl 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carbonyl)amino]benzoate .

Pyrido-Pyrimidine Core Modifications

The dioxo-pyrido-pyrimidine system participates in hydrogen bonding and electrophilic substitutions. Demethylation of the 1,3,6-trimethyl groups requires harsh conditions:

Conditions Reagents Product Reference
DemethylationBBr<sub>3</sub>, DCM, −78°C2-[2-({2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoic acid

Related demethylation reactions are documented in pyridine analogs under boron tribromide .

Comparative Reactivity of Structural Analogs

The table below compares reactivity trends in similar pyrido-pyrimidine derivatives:

Compound Key Functional Groups Reactivity Reference
4-[2-(2-Amino-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acidBenzoic acid, pyrrolo-pyrimidineEnhanced solubility via carboxylate formation
1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acidCarboxylic acid, dioxo coreStabilizes metal coordination complexes

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit notable anti-inflammatory effects. The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

  • Inhibition Studies : Various studies have shown that similar compounds can effectively inhibit COX enzyme activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. For example, some derivatives demonstrated IC50 values as low as 0.04 μmol .
  • Mechanism : The reduction of prostaglandin E2 (PGE2) production plays a crucial role in mediating inflammatory responses. Electron-donating substituents in the compound enhance this activity by stabilizing the enzyme-inhibitor complex .

Anticancer Potential

Emerging studies suggest that ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate may possess anticancer properties.

  • Cell Line Studies : Preliminary tests on various cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation. The specific pathways involved include the modulation of signaling pathways related to cell survival and apoptosis .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its unique structural features:

  • Sulfanyl Group : This moiety is crucial for interaction with biological targets.
  • Acetamide Functional Group : Enhances solubility and bioavailability.
  • Substituted Aromatic Rings : Facilitate better membrane permeability and binding affinity to targets.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of various pyrazolopyrimidine derivatives against COX enzymes. The results indicated significant inhibition of COX-2 activity in several compounds similar to this compound .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of pyrido[2,3-d]pyrimidine derivatives revealed that certain compounds could significantly reduce tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancerous cells .

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and acetamido groups enhance binding affinity and specificity, while the ester group facilitates cellular uptake and distribution.

Comparison with Similar Compounds

Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0)

  • Core Structure: Features a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine system instead of a pyrido-pyrimidine.
  • Substituents : A chlorophenyl group enhances lipophilicity, while the tetrahydro ring reduces planarity compared to the fully aromatic pyrido-pyrimidine core of the target compound.
  • Electronic Effects: The thieno-pyrimidine system may exhibit altered π-electron delocalization, affecting redox properties and binding affinity in biological systems .

N-(2-Bromo-4,6-difluorophenyl)-2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573937-62-9)

  • Core Structure : A 1,2,4-triazole ring replaces the pyrido-pyrimidine, with a pyridinyl substituent introducing additional nitrogen-based basicity.
  • Reactivity : The triazole’s smaller ring size may confer higher metabolic stability but lower aromatic conjugation .

Physicochemical and Functional Properties

Property Target Compound CAS 573938-02-0 CAS 573937-62-9
Molecular Weight ~458.5 g/mol (calculated) ~507.0 g/mol ~493.3 g/mol
Key Functional Groups Pyrido-pyrimidine, methyl, dioxo, sulfanyl-acetamido, ethyl benzoate Thieno-pyrimidine, chlorophenyl, tetrahydrocyclopenta 1,2,4-Triazole, bromo/fluoro-phenyl, pyridinyl
Solubility Moderate in polar aprotic solvents (e.g., DMSO) due to ester and amide groups Low aqueous solubility (hydrophobic chlorophenyl) Moderate in DMF (halogenated phenyl enhances polarity)
Electronic Character Electron-deficient pyrido-pyrimidine core with electron-rich sulfanyl bridge Mixed electron density (thieno-pyrimidine + chlorophenyl) Polarizable triazole with halogenated aryl system

Biological Activity

Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a complex compound that belongs to the class of pyrido[2,3-d]pyrimidines. This article explores its biological activities based on current research findings and case studies.

Chemical Structure and Properties

The compound's structure features a pyrido[2,3-d]pyrimidine core with various functional groups enhancing its biological potential. The key components include:

  • Pyrido[2,3-d]pyrimidine moiety : Known for its diverse biological activities.
  • Thioacetamido group : Potentially enhances interaction with biological targets.
  • Ethyl benzoate : May contribute to lipophilicity and membrane permeability.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. In particular:

  • Cytotoxicity : Compounds related to this compound have shown promising cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values as low as 0.57 μM against MCF-7 breast cancer cells and 1.13 μM against HepG2 liver cancer cells .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidine derivatives are also noted for their antimicrobial properties:

  • Broad-spectrum activity : These compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The mechanisms often involve interference with nucleic acid synthesis or enzyme inhibition .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit:

  • Anti-inflammatory properties : Related compounds have been reported to inhibit inflammatory pathways .
  • Analgesic effects : Some derivatives function as analgesics by modulating pain pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or other critical cellular processes.
    • For example, similar pyrido[2,3-d]pyrimidines have been shown to inhibit adenosine kinase and other kinases crucial for cancer cell proliferation .
  • Receptor Modulation : The structural features allow binding to various receptors involved in tumor growth and inflammation.

Study on Cytotoxicity

A study conducted on a library of pyrido[2,3-d]pyrimidine derivatives identified a compound with significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

Antimicrobial Efficacy Research

Another research highlighted the antimicrobial efficacy of pyrido[2,3-d]pyrimidine derivatives against resistant strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compounds and bacterial targets .

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